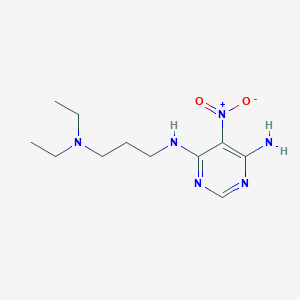

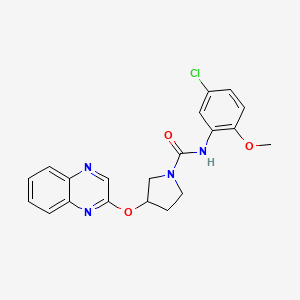

N4-(3-(diethylamino)propyl)-5-nitropyrimidine-4,6-diamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of diethylaminopropylamine , which is a diamine. It’s used in the preparation of some surfactants, such as cocamidopropyl betaine, an ingredient in many personal care products .

Synthesis Analysis

Diethylaminopropylamine can be synthesized commercially via the reaction between dimethylamine and acrylonitrile . A subsequent hydrogenation step yields diethylaminopropylamine .

Chemical Reactions Analysis

Diethylaminopropylamine can be used as a comonomer to impart pH-sensitivity to hydrogels based on acrylic monomers .

Physical and Chemical Properties Analysis

The physical state of diethylaminopropylamine at 20°C is liquid . It has a molecular weight of 130.23 .

Applications De Recherche Scientifique

Binding Affinity and Selectivity in Histamine Receptors

Research has explored the binding affinity of compounds similar to N4-(3-(diethylamino)propyl)-5-nitropyrimidine-4,6-diamine, specifically derivatives of 2,4-diamino- and 2,4,6-triaminopyrimidine, for histamine H3 receptors (hH3Rs) and H4 receptors (hH4Rs). The study conducted by Sadek et al. (2014) indicated that structural modifications in these compounds could significantly enhance hH3R affinity and selectivity, pointing towards potential therapeutic applications in targeting these histamine receptors. The paper also delved into calculating drug-likeness properties of these compounds, which is crucial for understanding their potential as drugs. The high affinity and selectivity of certain derivatives for hH3Rs over hH4Rs suggest a possible role in treatments targeting histamine-related pathways (Sadek et al., 2014).

Synthesis and Chemical Transformation

The synthesis and transformation of pyrimidine compounds, closely related to this compound, have been widely studied. Brown (2007) reported on the synthesis of 5-amino-4-methylaminopyrimidine, discussing the challenges and specific conditions required for successful monoamination. This research contributes to the broader understanding of chemical synthesis and the potential for creating various pyrimidine derivatives, which can have numerous scientific and pharmacological applications (Brown, 2007).

Biological Activities and Potential Therapeutic Applications

A study by Yuan et al. (2011) explored the synthesis of novel N-(pyrimidin-5-yl)-N'-phenylureas starting from a derivative of 4-chloro-2-diethylamino-6-methyl-5-nitropyrimidine. The synthesized compounds showed promising anti-TMV (tobacco mosaic virus) activity, indicating potential applications in plant protection or as a platform for developing antiviral agents. This research underscores the biological relevance of pyrimidine derivatives and their potential in therapeutic or agricultural contexts (Yuan et al., 2011).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-N-[3-(diethylamino)propyl]-5-nitropyrimidine-4,6-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N6O2/c1-3-16(4-2)7-5-6-13-11-9(17(18)19)10(12)14-8-15-11/h8H,3-7H2,1-2H3,(H3,12,13,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXKFWFMYYYHTMY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCCNC1=NC=NC(=C1[N+](=O)[O-])N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N6O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[(2E)-3-phenylprop-2-enyl]oxy}benzaldehyde](/img/structure/B2406707.png)

![methyl 2-amino-4-(2,3-dimethoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2406708.png)

![N'-{[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbonyl}-4-methylbenzenesulfonohydrazide](/img/structure/B2406709.png)

![(6-Cyclopropylpyrimidin-4-yl)-[4-(4-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B2406714.png)

![4-(1-ethyl-1H-benzo[d]imidazol-2-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2406716.png)

![6-Methylsulfonyl-N-[(3S)-oxan-3-yl]pyridine-3-carboxamide](/img/structure/B2406722.png)

![Ethyl 5-cyclopropyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2406724.png)

![1-[(Z)-1-(3,4-dichlorophenyl)ethylideneamino]-3-pyridin-4-ylurea](/img/structure/B2406725.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide hydrochloride](/img/structure/B2406726.png)